2-(4-Ethylbenzoyl)-5-methylpyridine

Description

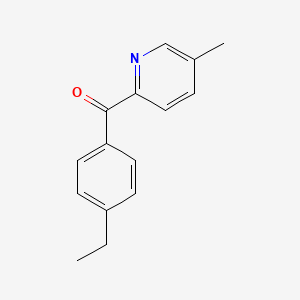

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-5-7-13(8-6-12)15(17)14-9-4-11(2)10-16-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFLFWDTZSMUJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201249126 | |

| Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-22-4 | |

| Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(5-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201249126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 4 Ethylbenzoyl 5 Methylpyridine

Direct Synthesis Approaches and Optimization

The primary route for the synthesis of 2-(4-Ethylbenzoyl)-5-methylpyridine and its isomers involves the direct functionalization of the pyridine (B92270) ring. Acylation reactions, particularly the Friedel-Crafts type, are a cornerstone of this approach, allowing for the introduction of the 4-ethylbenzoyl group onto the pyridine scaffold.

Acylation Reactions for Pyridine Ring Functionalization

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. In the context of pyridine chemistry, this typically means reacting a pyridine derivative with an acylating agent. The synthesis of a positional isomer, 4-(4-Ethylbenzoyl)-2-methylpyridine, is achieved through the acylation of 2-methylpyridine (B31789) with 4-ethylbenzoyl chloride, a reaction that serves as a direct model for the synthesis of the title compound. The general procedure involves combining the pyridine substrate with the acyl halide in the presence of a catalyst under controlled conditions.

Lewis acids play a crucial role in activating the acylating agent, making the electrophilic carbon of the acyl group more susceptible to attack by the electron-rich pyridine ring. In the synthesis of related benzoyl-pyridines, aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst. The mechanism follows the typical Friedel-Crafts acylation pathway where the Lewis acid coordinates with the halogen of the acyl chloride, generating a highly electrophilic acylium ion intermediate. nih.gov This intermediate is then attacked by the pyridine ring. The efficiency of the catalysis can be optimized by adjusting the stoichiometry of the Lewis acid; studies on similar acylation reactions have shown that increasing the catalyst load can improve yields, although an excess may lead to the formation of undesired side products. nih.gov

Table 1: Effect of AlCl₃ Catalyst Load on Acylation Yield (Illustrative Example)

| Entry | Catalyst Equivalence | Yield (%) |

|---|---|---|

| 1 | 0.10 | 45 |

| 2 | 0.25 | 70 |

| 3 | 0.50 | 85 |

| 4 | 1.00 | 88 (with side products) |

Note: Data is generalized from studies on related Friedel-Crafts acylation reactions to illustrate the principle. nih.gov

Friedel-Crafts acylation reactions are highly sensitive to moisture. Anhydrous (dry) conditions are essential because Lewis acids like AlCl₃ react vigorously with water. sigmaaldrich.com This would not only consume the catalyst but also hydrolyze the acyl chloride starting material, preventing the desired reaction from occurring. The reaction is typically performed in a non-protic solvent that can dissolve the reactants but does not interfere with the catalyst. sigmaaldrich.comstackexchange.com Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are often employed. sigmaaldrich.comstackexchange.com The choice of solvent can significantly impact reaction yield and selectivity. For instance, in the acetylation of imidazo[1,2-a]pyridines, acetonitrile was found to provide the highest yields compared to other solvents. nih.gov

Precursor Chemistry and Starting Material Derivatization

The direct synthesis of this compound relies on two key precursors: 5-methylpyridine (β-picoline) and 4-ethylbenzoyl chloride.

5-Methylpyridine (β-picoline): This substituted pyridine serves as the aromatic core for the acylation reaction. It can be prepared through various methods, including the chlorination of β-picoline to form intermediates like 2-chloro-5-methylpyridine (B98176), which can then be further modified. epo.org An alternative synthesis route involves the condensation of propionaldehyde and an acrylic ester, followed by amination to form a pyridone intermediate, which is then converted to 2-chloro-5-methylpyridine. epo.org

4-Ethylbenzoyl chloride: This is the acylating agent. It is typically prepared from 4-ethylbenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion is a standard procedure in organic synthesis to create a more reactive acylating species for Friedel-Crafts reactions.

Advanced Derivatization Strategies and Analogue Synthesis

Once this compound is synthesized, its functional groups—the ketone and the pyridine ring—offer sites for further chemical modification to create a library of analogues.

Synthesis of Thiourea (B124793) Derivatives and Analogues

Thiourea derivatives are a class of compounds known for their diverse biological activities and are often synthesized from amine precursors. mdpi.com While direct derivatization of this compound into a thiourea is not a one-step process, a synthetic route can be proposed. This would first involve the conversion of the benzoyl ketone group into an amine. This transformation can be achieved through reductive amination. The resulting amino-pyridine derivative can then be reacted with an appropriate isothiocyanate to yield the desired thiourea analogue.

The general synthesis of thiourea derivatives involves the reaction of an amine with an isothiocyanate in a suitable solvent like dichloromethane (DCM) or acetone, often under reflux conditions. analis.com.myiosrjournals.org

Table 2: General Conditions for Thiourea Synthesis from Amines and Isothiocyanates

| Reactant A | Reactant B | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Phenylenediamine | 1-Naphthyl isothiocyanate | Dichloromethane (DCM) | Reflux, 23-28 hours | Phenyl-thiourea |

| Amino compound | 5-Isothiocyanatobenzodioxole | Not specified | Not specified | Benzodioxole-thiourea |

| 2-Amino-4-methylpyridine | Substituted benzoyl chloride + NH₄SCN | Acetone | Reflux, 3 hours | Benzoyl-thiourea |

This table presents generalized data from various thiourea syntheses to illustrate the common methodologies. analis.com.myiosrjournals.orgnih.gov

This two-step strategy (reductive amination followed by reaction with an isothiocyanate) allows for the transformation of the core this compound structure into a wide array of complex thiourea derivatives for further study.

Construction of Related Heterocyclic Compounds (e.g., pyrazoles, triazoles, thienopyridines)

The carbonyl group and the pyridine ring within this compound serve as functional handles for the synthesis of various other heterocyclic systems.

Pyrazoles: Pyrazole (B372694) rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. chim.it The ketone in this compound can be utilized to construct the necessary precursor. For example, a Claisen-Schmidt condensation with an appropriate aldehyde can form an α,β-unsaturated ketone (a chalcone). Subsequent reaction of this chalcone with hydrazine would lead to the cyclization and formation of a pyrazole ring.

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various routes, including the cyclization of N-acylamidrazones or the reaction of hydrazides with appropriate reagents. chemmethod.commdpi.comfrontiersin.org Starting from this compound, the carbonyl group could be converted to a hydrazone. Further elaboration and cyclization of this intermediate could yield a triazole derivative. Alternatively, methods involving the oxidative N-N bond formation from N-pyridyl-amidines are known to produce fused triazole systems like 1,2,4-triazolo[1,5-a]pyridines. organic-chemistry.org

Thienopyridines: Thieno[2,3-b]pyridines are an important class of fused heterocycles. researchgate.net Their synthesis often begins with a substituted pyridine-2(1H)-thione or a 2-halopyridine. nih.govscispace.com The this compound scaffold could be chemically modified to introduce a suitable leaving group (like chlorine) at the 2-position of the pyridine ring or converted to a thione. Reaction with a compound containing an active methylene group, such as an α-halo-ketone or α-halo-amide, in the presence of a base, would then facilitate the annulation of the thiophene (B33073) ring onto the pyridine core. scispace.commdpi.com

Substituent Variation and Scaffold Modification Approaches

Synthetic strategies allow for extensive variation of the substituents on both the benzoyl and pyridine moieties of the core scaffold, enabling the creation of compound libraries.

Pyridine Ring Modification: The synthesis of the initial 5-methylpyridine ring can be adapted to introduce other alkyl or functional groups at the 5-position. Starting with different β-picoline derivatives allows for this variation. epo.org

Benzoyl Ring Modification: The Friedel-Crafts acylation step, a likely route to the parent compound, can be performed with various substituted benzenes. Using toluene, anisole, or halobenzenes instead of ethylbenzene would result in different substituents at the 4-position of the benzoyl ring.

Thiourea Derivative Variation: As discussed, a wide array of amines (aliphatic or aromatic) can be reacted with the in situ generated isothiocyanate to produce a diverse library of thiourea derivatives. nih.gov

| Modification Site | Starting Material Variation | Resulting Structural Change |

|---|---|---|

| Pyridine C5-Position | Use of substituted picolines | Varied alkyl/functional group at C5 |

| Benzoyl C4-Position | Use of substituted benzenes (e.g., toluene) | Varied substituent (e.g., methyl) at C4 |

| Thiourea N'-Group | Use of different primary amines | Varied alkyl/aryl group on the thiourea moiety |

Reactivity Studies and Functional Group Transformations

The reactivity of this compound is dictated by the electronic properties of its constituent aromatic rings and the ketone functional group.

Electrophilic Aromatic Substitution Reactions of the Pyridine Moiety (e.g., nitration, sulfonation, halogenation)

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. wikipedia.org Furthermore, under the acidic conditions often used for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further increasing its deactivating effect. wikipedia.orglibretexts.org

The 2-benzoyl group is also a strong deactivating group, directing incoming electrophiles to the meta positions (C3 and C5). The 5-position is already occupied by a methyl group. Therefore, any electrophilic substitution on the pyridine ring would be slow and would be expected to occur primarily at the C3-position. In contrast, the benzoyl ring is activated by the para-ethyl group, which is an ortho-, para-director. This ring would be much more susceptible to EAS, with substitution expected at the positions ortho to the ethyl group (C3' and C5'). masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Substitution Reactions at the Benzoyl Group

While the pyridine ring itself is susceptible to nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, quora.comyoutube.com the term "nucleophilic substitution at the benzoyl group" typically refers to reactions at the electrophilic carbonyl carbon. wikipedia.org This ketone functionality is a prime site for nucleophilic attack.

Common transformations include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride.

Condensation Reactions: Reaction with primary amines or hydrazines can form imines or hydrazones, respectively. This serves as a pathway for creating more complex structures.

Organometallic Addition: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

These functional group transformations highlight the utility of the carbonyl group as a key reaction center for further molecular elaboration.

Oxidation and Reduction Pathways

The chemical reactivity of this compound is largely dictated by the interplay between the pyridine ring and the benzoyl substituent. The carbonyl group and the ethyl group on the benzoyl moiety, as well as the methyl group on the pyridine ring, are potential sites for oxidative and reductive transformations.

Oxidation:

While specific studies on the oxidation of this compound are not extensively documented, analogous transformations of related compounds provide insights into potential pathways. The oxidation of 2-benzylpyridine derivatives to their corresponding 2-benzoylpyridines is a well-established process. This suggests that the primary sites of oxidation on this compound would likely be the ethyl and methyl substituents on the aromatic rings rather than the carbonyl group itself, which is already in a high oxidation state.

Potential oxidative pathways could involve the conversion of the ethyl group to a vinyl, acetyl, or even a carboxyl group under controlled conditions. Similarly, the methyl group on the pyridine ring could be oxidized to a formyl or carboxyl group. The choice of oxidizing agent and reaction conditions would be crucial in determining the selectivity of these transformations.

Reduction:

The reduction of the carbonyl group in this compound is a more predictable transformation. The ketone can be reduced to a secondary alcohol, affording 2-(α-hydroxy-4-ethylbenzyl)-5-methylpyridine. This can be achieved using a variety of reducing agents, with catalytic hydrogenation being a common and efficient method.

Catalytic hydrogenation of substituted pyridines can lead to the reduction of both the carbonyl group and the pyridine ring, depending on the catalyst and reaction conditions. For instance, the use of catalysts like platinum oxide (PtO₂) in acidic media is known to hydrogenate the pyridine ring to a piperidine. The choice of catalyst and control of reaction parameters are therefore critical to achieve selective reduction of the carbonyl group while preserving the aromaticity of the pyridine ring.

| Transformation | Reagents and Conditions (Analogous Reactions) | Expected Product |

| Oxidation | Mild oxidizing agents (e.g., MnO₂, SeO₂) | Oxidation of ethyl or methyl group |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 2-(α-hydroxy-4-ethylbenzyl)-5-methylpyridine |

| Reduction | Catalytic Hydrogenation (e.g., H₂, PtO₂, acidic) | 2-(α-hydroxy-4-ethylbenzyl)-5-methylpiperidine |

Ring Contraction and Expansion Mechanisms

Ring Contraction:

Photochemical methods have been shown to induce the ring contraction of pyridines to pyrrolidine derivatives. For example, a photo-promoted reaction of pyridines with silylborane can lead to the formation of pyrrolidine skeletons bearing a 2-azabicyclo[3.1.0]hex-3-ene structure osaka-u.ac.jpnih.gov. This process involves the initial formation of a 1,2-dihydropyridine intermediate, followed by photochemical or thermal rearrangement. The application of such a methodology to a sterically hindered and electronically complex substrate like this compound would require significant investigation to overcome potential competing photoreactions and to control regioselectivity.

Ring Expansion:

Ring expansion of a pyridine ring is a less common transformation. Conceptually, it could be envisioned through the insertion of a carbon or heteroatom into the ring. One approach to synthesizing substituted pyridines involves the rhodium carbenoid-induced ring expansion of isoxazoles nih.gov. This method, however, builds the pyridine ring from a five-membered precursor rather than expanding an existing pyridine. Direct expansion of the pyridine ring in this compound would likely require harsh conditions and could lead to a multitude of products due to the presence of multiple reactive sites.

| Transformation Type | General Methodology | Potential Challenges with this compound |

| Ring Contraction | Photo-promoted reaction with silylborane | Steric hindrance, competing photochemical reactions |

| Ring Expansion | Not a common direct transformation | Lack of established methods, potential for side reactions |

Process Development and Scalability in Chemical Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of reaction parameters and consideration of advanced manufacturing technologies.

The synthesis of this compound likely involves a cross-coupling reaction, such as a Friedel-Crafts acylation or a transition-metal-catalyzed coupling of a pyridine derivative with a benzoyl equivalent. For industrial applications, optimizing these reactions is crucial for maximizing yield, minimizing waste, and ensuring economic viability.

Key parameters for optimization include:

Temperature: Reaction temperature significantly influences reaction rates and selectivity. An optimal temperature profile would maximize the formation of the desired product while minimizing the formation of byproducts from potential side reactions.

Pressure: For reactions involving gaseous reagents or volatile intermediates, pressure can be a critical parameter to control reaction kinetics and maintain reactants in the desired phase.

Reactant Concentration: The concentration of reactants and catalysts can affect reaction order and efficiency. High concentrations can increase throughput but may also lead to issues with heat dissipation and mixing.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional parameter space and identify optimal reaction conditions.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, making it a highly attractive option for the production of this compound drreddys.comchemicalindustryjournal.co.ukchemicalsknowledgehub.commdpi.compharmafocusamerica.com.

The synthesis of diaryl ketones, a class of compounds to which this compound belongs, has been successfully demonstrated using continuous flow systems. For example, the coupling of aryl Grignard reagents with acyl chlorides can be performed efficiently and safely in a continuous flow setup.

Advantages of Continuous Flow Technology:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risk associated with handling hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and purities.

Scalability: Scaling up a continuous flow process is typically more straightforward than for a batch process, often involving running the system for longer periods or using multiple reactors in parallel.

Automation and Integration: Flow systems can be readily automated and integrated into multi-step synthetic sequences, reducing manual handling and improving process consistency.

| Parameter | Batch Processing Considerations | Continuous Flow Advantages |

| Safety | Handling of large volumes of hazardous materials | Small reactor volumes, better control of exotherms |

| Heat Transfer | Limited by vessel surface area, potential for hot spots | High surface-area-to-volume ratio, precise temperature control |

| Scalability | Requires larger reactors, potential for changes in performance | "Scale-out" by parallelization or longer run times |

| Process Control | More challenging to maintain homogeneity | Precise control over reaction parameters |

Advanced Structural Elucidation and Spectroscopic Characterization

Single Crystal X-ray Diffraction Analysis: An Uncharted Territory

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides unequivocal proof of a molecule's conformation, the nature of its intermolecular interactions, and how it packs into a crystal lattice.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

While 2-(4-Ethylbenzoyl)-5-methylpyridine does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a significant role in stabilizing its crystal structure. A diffraction study would have provided the precise distances and angles of these interactions, offering insight into the cohesive forces within the crystal.

Crystal Packing and Lattice Interactions

Understanding how individual molecules of this compound arrange themselves in the solid state is crucial for predicting its physical properties, such as melting point and solubility. X-ray diffraction data would have illustrated the packing motifs, such as herringbone or pi-stacking arrangements, which are common in aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Silent Spectrum

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine (B92270) and benzoyl rings, as well as the ethyl and methyl substituents. The precise chemical shifts (δ) and coupling constants (J) would provide valuable information about the electronic effects of the substituents and the connectivity of the atoms. Without experimental data, a theoretical discussion of these values would be purely speculative.

Carbon (¹³C) NMR Spectral Analysis and Carbonyl/Thione Resonances

The ¹³C NMR spectrum would complement the ¹H NMR data by showing the chemical shifts of all carbon atoms in the molecule. A key signal of interest would be the resonance of the carbonyl carbon (C=O), which typically appears in a characteristic downfield region of the spectrum. The exact position of this resonance would be indicative of the electronic environment around the ketone group.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the stretching vibration of the carbonyl group (C=O), which is expected to appear in the range of 1660-1680 cm⁻¹. This position is typical for aryl ketones. The aromatic C-H stretching vibrations of both the pyridine and benzene (B151609) rings would be observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-N stretching of the pyridine ring is expected around 1350-1450 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methyl groups would be found in the 2850-2960 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch | 1660 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. s-a-s.org The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the aromatic rings. rsc.org The C=O stretching vibration, while strong in the IR, would likely be weaker in the Raman spectrum. The C-C stretching modes of the aromatic rings are typically strong in Raman spectra and would be expected in the 1500-1600 cm⁻¹ region. scienceopen.com The breathing mode of the pyridine ring would also be a characteristic feature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to both n→π* and π→π* electronic transitions. shu.ac.ukuzh.chyoutube.com

π→π* transitions: These are typically high-intensity absorptions and arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings and the carbonyl group. These transitions are expected to occur at shorter wavelengths, likely in the range of 240-280 nm.

n→π* transitions: This transition involves the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths, typically above 300 nm for aryl ketones. shu.ac.uk

Table 4: Predicted UV-Vis Absorption Maxima

| Transition | Predicted Wavelength (λmax) |

|---|---|

| π→π* | 240 - 280 nm |

Mass Spectrometry and Elemental Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would be characteristic of an aryl ketone. miamioh.edu Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pyridine ring, leading to the formation of a [C₆H₄COC₂H₅]⁺ ion (m/z = 133) and a 5-methylpyridyl radical, or cleavage on the other side to form a [C₅H₄NCH₃CO]⁺ ion and an ethylphenyl radical.

Loss of the ethyl group: Fragmentation of the ethyl group from the benzoyl moiety.

Formation of the 4-ethylbenzoyl cation: A prominent peak at m/z = 133 corresponding to the [CH₃CH₂C₆H₄CO]⁺ ion.

Formation of the 5-methyl-2-pyridyl cation: A peak corresponding to the pyridinyl fragment.

Elemental analysis would provide the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the chemical formula C₁₅H₁₅NO to confirm the compound's purity and identity.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Benzoylpyridine (B47108) |

| 5-Ethyl-2-methylpyridine |

Accurate Mass Determination and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a cornerstone technique for determining the exact molecular weight of a compound, offering a significant advantage over nominal mass measurements by providing high accuracy and precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of this compound, HRMS would be employed to determine its monoisotopic mass. The molecular formula of this compound is C₁₅H₁₅NO. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ would be determined with a high degree of accuracy, typically to within a few parts per million (ppm).

Beyond accurate mass determination, mass spectrometry provides invaluable structural information through the analysis of fragmentation patterns. When subjected to ionization techniques such as electrospray ionization (ESI) or electron ionization (EI), the parent molecule undergoes fragmentation, breaking at its weakest bonds to form a series of daughter ions. The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the fragmentation would be expected to occur at several key locations, primarily at the carbonyl group and the bond connecting the benzoyl and pyridine moieties. Expected fragmentation pathways for similar benzoylpyridine structures often involve:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Loss of the ethyl group: Fragmentation of the ethyl substituent on the benzene ring.

Cleavage of the bond between the carbonyl carbon and the pyridine ring: This would result in ions corresponding to the 5-methylpyridine and 4-ethylbenzoyl fragments.

The analysis of these fragmentation patterns allows for the reconstruction of the molecule's structure, confirming the connectivity of the pyridine ring, the benzoyl group, and the respective substituents.

Table 1: Hypothetical Accurate Mass and Fragmentation Data for this compound

| Analysis | Technique | Expected Result |

| Accurate Mass | HRMS (e.g., ESI-TOF) | [M+H]⁺ peak corresponding to the calculated exact mass of C₁₅H₁₆NO⁺ |

| Fragmentation | MS/MS | Characteristic fragments corresponding to the loss of CO, C₂H₅, and cleavage yielding 5-methylpyridine and 4-ethylbenzoyl ions. |

Elemental Composition Analysis (e.g., CHNS)

Elemental analysis is a fundamental analytical technique that provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This data is critical for verifying the empirical formula of a synthesized compound and, in conjunction with accurate mass determination, confirming its molecular formula.

For this compound (C₁₅H₁₅NO), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of its constituent elements. This theoretical data serves as a benchmark against which experimental results are compared.

The experimental determination of the elemental composition is typically performed using a CHNS analyzer. In this instrument, a small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products (CO₂, H₂O, and N₂) are then separated and quantified by a detector.

A comparison of the experimentally determined percentages of C, H, and N with the calculated theoretical values provides a robust confirmation of the compound's elemental composition and purity. A close correlation between the experimental and theoretical values, typically within a narrow margin of error (e.g., ±0.4%), is considered evidence of a pure sample with the correct empirical and molecular formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 15 | 180.15 | 80.00 |

| Hydrogen | H | 1.01 | 15 | 15.15 | 6.71 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.20 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.09 |

| Total | 225.31 | 100.00 |

Computational Chemistry and Molecular Modeling of 2 4 Ethylbenzoyl 5 Methylpyridine

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular properties with a high degree of accuracy. nih.gov The B3LYP functional is a popular hybrid functional commonly used in DFT calculations for its accuracy in predicting molecular structures and thermochemical properties. nih.gov

Electronic Structure and Reactivity Descriptors (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com A small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For instance, in a study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate, a minimal HOMO-LUMO energy gap of 4.6255 eV suggested high reactivity. materialsciencejournal.org Similarly, for 5-acetyl-2,4-dimethyl thiazole, a larger energy gap of 4.42 eV indicated that the compound is not easily polarized. mdpi.comnih.gov

These reactivity insights are further quantified by global reactivity descriptors, which are calculated from the HOMO and LUMO energy values.

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness; soft molecules are more reactive. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. nih.gov |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy stabilization when the system acquires additional electronic charge. |

| Chemical Potential (μ) | -(χ) | Represents the escaping tendency of electrons from an equilibrium system. |

This table represents general formulas for reactivity descriptors and is not based on specific data for 2-(4-Ethylbenzoyl)-5-methylpyridine.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is invaluable for understanding charge transfer and conjugative interactions within a molecule.

A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing interactions that occur when electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this delocalization is a measure of the interaction's strength. For example, in a study of magnesium complexes, NBO analysis showed significant charge transfer from the oxygen lone pairs of water ligands to the orbitals of the Mg2+ ion, with stabilization energies exceeding 5 kcal/mol. For this compound, NBO analysis would identify key stabilizing interactions, such as those between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings.

Electrophilicity-Based Charge Transfer (ECT) Investigations and Interaction with Biomolecules

The concept of Electrophilicity-Based Charge Transfer (ECT) helps in understanding how a molecule might interact with a biological system. The charge transfer process is fundamental in the formation of complexes between a donor (biomolecule) and an acceptor (the compound). The maximum amount of charge a molecule can accept is a function of its chemical potential and hardness.

The ECT descriptor can predict the extent of charge transfer between the molecule and a biomolecule, such as a DNA base or an amino acid residue in a protein. This information is crucial for predicting potential toxicity or the mechanism of action for a bioactive compound. A higher ECT value suggests a greater capacity for the molecule to draw electronic charge from its biological partner, indicating a stronger interaction.

Energetic Stability and Conformational Energetics

Most non-trivial molecules can exist in multiple spatial arrangements, known as conformers. These conformers often have different energy levels, and the molecule will predominantly exist in its most stable, lowest-energy conformation. Computational methods can be used to perform a conformational analysis, systematically exploring the potential energy surface of the molecule to identify its stable conformers and the energy barriers between them.

Molecular Docking Studies and Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This technique is a cornerstone of computer-aided drug design, helping to identify potential drug candidates and elucidate their binding mechanisms at a molecular level.

Ligand-Target Binding Pose Prediction

Molecular docking simulations place the ligand, in this case, this compound, into the binding site of a target protein. The process involves two main steps: sampling different conformations of the ligand within the binding site and then "scoring" these poses to estimate the strength of the interaction, often reported as a binding affinity or binding energy in kcal/mol. researchgate.net A more negative binding energy indicates a more favorable and stable interaction.

The predicted binding pose reveals crucial information about the intermolecular interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors (like N-H or O-H groups) and acceptors (like nitrogen or oxygen atoms).

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Pi-stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces between atoms.

For this compound, docking studies could predict its binding to various enzyme targets. For example, pyridine (B92270) derivatives are known to interact with a wide range of receptors. The results would be presented as a binding affinity score and a visual representation of the ligand in the active site, highlighting the specific amino acid residues it interacts with.

| Example Target Protein | Example Ligand | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| ACE2 Receptor | MolPort-007-913-111 | -8.540 | TYR515, GLN498, LYS353 |

| ACE2 Receptor | MolPort-002-693-933 | -8.440 | GLU37, LYS31, HIS34 |

| β-tubulin | De Novo Molecule A1 | -8.2 | ASP179, SER178 |

| STAT3 | Compound 5e | -9.91 | Not Specified |

This table shows illustrative molecular docking results for various compounds and targets from different research studies and does not represent data for this compound. researchgate.net

Prediction of Binding Affinity and Specificity

Computational methods are pivotal in forecasting the binding affinity and specificity of small molecules like this compound to their biological targets. Techniques such as molecular docking are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding energy. A lower binding energy typically indicates a more stable and potent protein-ligand complex.

In studies of analogous structures, such as benzoylpyridine derivatives, molecular docking has been used to evaluate binding to various enzymes and receptors. For instance, in the investigation of quinazoline (B50416) derivatives targeting the EGFR tyrosine kinase, compounds with a benzoyl group were compared to those with a benzyl (B1604629) moiety. nih.gov The results indicated that the binding affinity was sensitive to the nature of this substituent. nih.gov Similarly, docking studies on benzothiazole (B30560) derivatives against bacterial proteins revealed that specific substituents significantly influenced the predicted binding affinity, with compound 3 showing the highest affinity for the Klebsiella aerogenes protein (PDB ID: 2KAU). mdpi.com

These examples underscore the principle that computational models can predict how modifications to the this compound scaffold, such as altering the ethyl group or the methyl group on the pyridine ring, would likely impact its binding affinity and specificity for a given target. The predicted binding modes and energies provide a rational basis for prioritizing compounds for synthesis and experimental testing.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies explore how different chemical substituents on a core molecule influence its biological activity. For the this compound scaffold, key positions for modification include the pyridine ring and the benzoyl ring.

Research on related benzoylpyridine thiosemicarbazones has demonstrated that the electronic properties of substituents are critical for activity. nih.gov Specifically, only derivatives with electron-withdrawing groups at the imine carbon were effective in overcoming P-glycoprotein (Pgp) mediated multidrug resistance in cancer cells. nih.gov This activity was linked to the molecule's ability to chelate copper and generate reactive oxygen species. nih.gov This suggests that for this compound, substituting the ethyl group on the benzoyl ring with either electron-donating or electron-withdrawing groups could significantly alter its biological profile.

Similarly, studies on benzothiazole derivatives showed that changing substituents on the phenyl ring affected the HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability. mdpi.com For example, a trifluoromethyl (CF3) group resulted in the lowest energy gap, while an unsubstituted ring had the highest. mdpi.com These findings highlight the importance of systematic substitution to map the SAR and optimize the desired biological activity.

Table 1: Effect of Substituents on the HOMO-LUMO Energy Gap in Benzothiazole Derivatives mdpi.com

| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1 | -OCH3 | -5.58 | -1.25 | 4.33 |

| 2 | -CH3 | -5.62 | -1.33 | 4.29 |

| 3 | -F | -5.79 | -1.45 | 4.34 |

| 4 | -CF3 | -6.21 | -2.01 | 4.20 |

| 5 | -H | -5.66 | -1.24 | 4.42 |

This table illustrates how different substituents on a related heterocyclic scaffold can modulate electronic properties, a principle applicable to the SAR exploration of this compound.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models are crucial for predicting the activity of novel, unsynthesized molecules.

2D-QSAR: These models use 2D descriptors such as physicochemical properties (e.g., lipophilicity, molar refractivity) and topological indices. For instance, a 2D-QSAR study on pyrrolopyrimidine derivatives as BTK inhibitors successfully developed models using multiple linear regression (MLR) and artificial neural networks (ANN) to predict inhibitory activity (pIC50). nih.gov The models were built using a training set of 26 molecules and validated with a test set of 9 molecules. nih.gov A similar approach could be applied to a series of this compound analogs to predict their activity against a specific target. A study on benzoxazole (B165842) derivatives used energy-based descriptors from molecular docking to build a QSAR model with a correlation coefficient (r²) of 0.7948, demonstrating the utility of this approach in designing more potent inhibitors. nih.gov

3D-QSAR: These models consider the three-dimensional properties of molecules, such as steric and electrostatic fields. A 3D-QSAR study on benzylidene derivatives as COX-2 inhibitors used the k-nearest neighbor molecular field analysis (kNN-MFA) method. researchgate.net The resulting model showed high statistical significance (r²=0.96, q²=0.92) and provided a visual map of where steric bulk and electrostatic charges would be favorable or unfavorable for activity, offering clear guidance for molecular optimization. researchgate.net Such a model for this compound would be invaluable for rational drug design.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. These models serve as 3D queries for screening large compound libraries to find new potential hits.

Pharmacophore models can be generated based on a known ligand-protein complex or, in the absence of a ligand, from the receptor's binding site itself. nih.gov For example, a pharmacophore model derived from the etomidate (B1671615) binding site of the GABAA receptor was successfully used in a virtual screening campaign, leading to the identification of 19 active compounds out of 20 tested. nih.gov For this compound, a pharmacophore could be developed based on its docked pose within a target protein. This model would define the ideal spatial relationships between the pyridine nitrogen, the carbonyl oxygen, the aromatic rings, and the ethyl group, guiding the design of new molecules with potentially higher affinity and specificity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, revealing their conformational flexibility and stability. nih.gov By simulating the motion of a molecule in a biologically relevant environment (e.g., water), researchers can understand how it changes shape and interacts with its surroundings. nih.gov

For molecules like this compound, a key aspect is the rotational freedom around the single bonds connecting the pyridine, carbonyl, and phenyl groups. Conformational analysis of related p-methoxybenzoyl derivatives has shown that the phenyl and heterocyclic rings are often twisted relative to the carbonyl plane due to steric factors. rsc.org In one case, the p-methoxyphenyl ring was found to be twisted by about 30° from the carbonyl plane. rsc.org

MD simulations can map this conformational landscape, identifying the most stable (lowest energy) conformations and the energy barriers between them. A study on benzothiazole derivatives used computational scans to identify stable conformers by rotating the dihedral angle between the benzothiazole and phenyl rings. mdpi.com This is crucial because the biologically active conformation that binds to a receptor may not be the lowest energy conformation in solution. MD simulations of a ligand-protein complex can also reveal the stability of the binding pose and key interactions over time. nih.govresearchgate.net For example, a 100 ns MD simulation of a complex between an inhibitor and the Eg5 enzyme showed that the pairing was stable, confirming the docking results. nih.gov Such an analysis for this compound would be essential to validate docking predictions and understand the dynamics of its interaction with a target protein.

Compound Index

Simulation of Ligand-Target Complex Stability

A crucial aspect of drug discovery and development is understanding the stability of a potential drug molecule when bound to its biological target, typically a protein. Molecular dynamics (MD) simulations are a powerful computational method used to predict and analyze the stability of such ligand-target complexes over time.

MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the complex. The process typically begins with the docking of the ligand, in this case, this compound, into the binding site of a target protein. This initial static model is then subjected to a simulation that calculates the forces between atoms and their subsequent motions over a set period, often on the scale of nanoseconds to microseconds.

The stability of the complex is commonly assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will generally exhibit lower and more consistent RMSD values throughout the simulation, indicating that the ligand remains securely bound in the active site. nih.gov For instance, in a study of potential inhibitors for the SARS-CoV-2 main protease, MD simulations were used to confirm the stability of ligand-protein complexes, with stable systems showing lower RMSD fluctuations. nih.gov

Another key aspect of the analysis involves monitoring the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. The persistence of these interactions over the simulation time further corroborates the stability of the binding. nih.gov

Illustrative Data Table: RMSD of a Hypothetical this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 10 | 1.2 | 1.5 |

| 20 | 1.4 | 1.6 |

| 30 | 1.3 | 1.5 |

| 40 | 1.5 | 1.7 |

| 50 | 1.4 | 1.6 |

| 60 | 1.6 | 1.8 |

| 70 | 1.5 | 1.7 |

| 80 | 1.4 | 1.6 |

| 90 | 1.5 | 1.7 |

| 100 | 1.6 | 1.8 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Computational Prediction of Chemical Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict sites of electrophilic and nucleophilic attack, determine the energies of frontier molecular orbitals (HOMO and LUMO), and map the molecular electrostatic potential (MEP).

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. nih.gov In a study on pyridine variants of benzoyl-phenoxy-acetamide, the HOMO and LUMO energies were computed to assess the binding capabilities of the designed compounds. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This allows for the prediction of how the molecule will interact with other reagents. researchgate.net

Furthermore, DFT can be employed to model entire reaction pathways, identifying transition states and calculating activation energies. This is invaluable for understanding reaction mechanisms, such as predicting the preferred sites for substitution or addition reactions on the pyridine ring. Generally, pyridine derivatives are relatively unreactive but can undergo attack by electrophiles at the ring nitrogen. researchgate.net

Illustrative Data Table: DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

| Electron Affinity | 1.1 eV | Propensity to accept an electron |

| Ionization Potential | 6.4 eV | Energy required to remove an electron |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Mechanistic Studies and Biological Target Engagement in Preclinical Research

Investigation of Molecular Mechanisms of Action

Detailed mechanistic studies for 2-(4-Ethylbenzoyl)-5-methylpyridine are not available in the current scientific literature. The following sections outline the types of investigations that are typically conducted for compounds in this class.

Interaction with Specific Enzymes and Receptors

No studies have been published detailing the interaction of this compound with specific enzymes or receptors, including adenosine (B11128) receptors. Research on other, structurally different, benzoylpyridine derivatives has shown that this class of compounds can act as inhibitors for various enzymes. For instance, certain derivatives of (Z)-3-phenyl-2-benzoylpropenoic acid have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The binding mode of these inhibitors is often explored through computational docking studies to understand their interaction with the enzyme's active site. nih.gov

Modulation of Intracellular Signaling Pathways

There is no available data on the modulation of intracellular signaling pathways by this compound. Generally, the biological activity of a compound is mediated by its effects on specific signaling cascades within the cell. For other novel 2-benzoxyl-phenylpyridine derivatives, which are structurally distinct, antiviral activities have been observed, suggesting they may interfere with viral replication processes that rely on host cell signaling machinery. mdpi.com

Protein-Protein Interaction Disruption or Enhancement

The effect of this compound on protein-protein interactions has not been investigated in published studies. This represents a potential area for future research to uncover novel mechanisms of action.

Nucleic Acid Interaction Studies

Specific studies on the interaction of this compound with nucleic acids are not found in the current literature.

Preclinical Studies on Biological Activities

Preclinical evaluation of the biological activities of this compound is not documented in available research. The following subsection discusses antimicrobial research as a potential area of interest for this class of compounds.

Antimicrobial Activity Research

There are no specific reports on the antimicrobial activity of this compound. However, the broader class of benzoylpyridine and related heterocyclic compounds has been a subject of interest in the search for new antimicrobial agents.

For example, various 2-benzoylpyridine (B47108) thiosemicarbazones have been synthesized and evaluated for their biological activities, although these are structurally more complex than this compound. nih.govresearchgate.net Additionally, binuclear metal complexes of 2-benzoylpyridine have been tested against bacterial and fungal strains, showing moderate biological activity. scirp.org Other research has focused on synthesizing novel benzopyran-2-one derivatives with expected antimicrobial activity through the inhibition of DNA gyrase-B. nih.gov The antimicrobial potential of new derivatives of pyrrolidine-2,5-dione and 1H-1,2,3-triazole analogues of metronidazole (B1676534) has also been explored. nih.govbeilstein-journals.org These studies indicate that the core structures related to benzoylpyridine are considered promising scaffolds in antimicrobial drug discovery.

Below is a table summarizing the antimicrobial research on compounds structurally related to this compound. It is important to note that these findings are not directly applicable to this compound itself but provide a context for the potential biological activities of this chemical class.

| Compound Class | Organisms Tested | Observed Activity | Reference |

| Binuclear Metal Complexes of 2-Benzoylpyridine | Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Candida albicans, Candida glabrata, Candida parapsilosis | Moderate antibacterial and antifungal activity. scirp.org | scirp.org |

| Pyrrolidine-2,5-dione Derivatives | Various bacterial and fungal species | Moderate to low antimicrobial activities. nih.gov | nih.gov |

| 1H-1,2,3-triazole Analogues of Metronidazole | Various fungal and bacterial strains | Some compounds showed potent inhibition of fungal and bacterial growth. beilstein-journals.org | beilstein-journals.org |

| Benzopyran-2-one Derivatives | Gram-positive and Gram-negative bacteria, C. albicans | Some compounds showed antibacterial and antifungal activity. nih.gov | nih.gov |

Table 1. Summary of Antimicrobial Research on Related Compound Classes

Anticancer Activity Research in Model Systems5.2.3. Anti-inflammatory Response Studies5.2.4. Studies on Specific Receptor Antagonism/Agonism in Preclinical Models5.3. Synergistic Effects and Combination Approaches in Preclinical Contexts

Without any foundational research findings, the creation of data tables and a detailed discussion of the compound's properties and mechanisms as outlined is not possible. Further research would be required to elucidate the potential biological activities of this compound.

Advanced Applications in Chemical Biology and Materials Science

Role as a Synthetic Building Block

Precursor for More Complex Organic Molecules

There is currently no specific information in the scientific literature detailing the use of 2-(4-Ethylbenzoyl)-5-methylpyridine as a precursor for the synthesis of more complex organic molecules. The synthesis of related compounds, such as 2-chloro-5-methylpyridine (B98176), is well-documented as an intermediate in the production of herbicides. google.comepo.org For example, 2-chloro-5-methylpyridine is a key component in the synthesis of fluazifop-butyl, a common herbicide. google.comepo.org The general synthetic routes to substituted pyridines often involve multi-step processes, including condensation and cyclization reactions. google.comepo.orgresearchgate.net

Scaffold for Heterocyclic Compound Synthesis

While the pyridine (B92270) moiety is a fundamental component of many heterocyclic compounds, there are no specific studies available that describe the use of this compound as a scaffold for the synthesis of other heterocyclic systems. The reactivity of the pyridine ring and the benzoyl group could theoretically be exploited for further chemical transformations, but such pathways have not been reported for this specific compound.

Ligand Design and Metal Complex Chemistry

Coordination Studies with Transition Metal Ions

No coordination studies involving this compound and transition metal ions have been found in the published literature. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group present potential coordination sites for metal ions. However, the synthesis and characterization of such metal complexes have not been described.

Spectroscopic and Structural Characterization of Metal Complexes

As no metal complexes of this compound have been reported, there is no corresponding spectroscopic or structural characterization data available.

Sensing and Recognition Applications

There is no information available in the scientific literature regarding the use of this compound in sensing or molecular recognition applications.

Development as Chromoionophores and Anion Receptors

Currently, there is a lack of specific research in publicly accessible scientific literature detailing the development and application of this compound as a chromoionophore or a selective anion receptor. While the broader class of pyridine derivatives is often investigated for these purposes due to the electron-donating and coordinating properties of the nitrogen atom, dedicated studies on this particular compound are not documented.

Mechanisms of Analyte Binding and Detection

Given the absence of studies employing this compound as an anion receptor or chromoionophore, the specific mechanisms of its interaction with analytes have not been elucidated. The potential for such mechanisms would theoretically involve the interaction of an analyte with the pyridine nitrogen or the benzoyl carbonyl group, but this remains speculative without experimental data.

Applications in Organic Electronic Materials

The field of organic electronics often utilizes heterocyclic compounds like pyridine derivatives for their advantageous properties.

Potential in Organic Light-Emitting Diodes (OLEDs)

While analogous pyridine-based molecules are investigated as ligands or components in materials for Organic Light-Emitting Diodes (OLEDs), there is no specific research available that details the performance or potential of this compound in this capacity. The electronic properties conferred by the substituted benzoylpyridine structure suggest it could be a candidate for future investigation, but currently, no studies have been published to confirm its suitability or efficacy in OLED devices.

Electronic Transportation Properties and Conjugated Systems

Specific experimental or computational data on the electronic transport properties, such as HOMO/LUMO energy levels or charge mobility, for this compound are not documented in the surveyed literature. Studies on closely related analogs, such as those with different alkyl chains, indicate that the benzoylpyridine core participates in electronic conjugation, but direct measurements for the ethyl-substituted variant are not available.

Intermediate in Agrochemical Development

Pyridine derivatives are crucial building blocks in the synthesis of many agrochemicals, including herbicides and pesticides. google.comepo.org For instance, compounds like 2-chloro-5-methylpyridine serve as key intermediates in the production of potent herbicides. google.comepo.org However, a direct link or documented use of this compound as a specific intermediate in the development of commercial or investigational agrochemicals has not been identified in the available research.

Exploration in Corrosion Inhibition Systems

Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are frequently studied as corrosion inhibitors for various metals and alloys. The molecular structure of this compound, which contains a pyridine ring (nitrogen heteroatom) and a carbonyl group (oxygen), makes it a theoretical candidate for such applications. These features could facilitate adsorption onto a metal surface, forming a protective layer to mitigate corrosion. However, despite the investigation of other pyridine derivatives for corrosion inhibition, specific studies focusing on the efficacy and mechanism of this compound have not been reported.

Research Status Summary

The following table summarizes the availability of dedicated research for this compound in the specified applications.

| Application Area | Subsection | Research Status |

| Chemical Biology | 6.3.1. Chromoionophores and Anion Receptors | No specific studies found. |

| 6.3.2. Analyte Binding and Detection | No specific studies found. | |

| Organic Electronic Materials | 6.4.1. Organic Light-Emitting Diodes (OLEDs) | No specific studies found. |

| 6.4.2. Electronic Transportation Properties | No specific data available. | |

| Agrochemicals | 6.5. Intermediate in Agrochemical Development | No specific use documented. |

| Materials Protection | 6.6. Exploration in Corrosion Inhibition | No specific studies found. |

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Look for C=O stretches near 1653 cm⁻¹ (benzoyl group) and NH₂ bands at ~3262 cm⁻¹ if amino substituents are present .

- 1H NMR : Aromatic protons in pyridine and benzoyl groups appear between 7.2–8.5 ppm. Splitting patterns (e.g., singlet for isolated methyl groups at ~2.3 ppm) confirm substitution positions .

Methodological Tip : Compare experimental data with computed spectra (e.g., PubChem entries) to resolve ambiguities in conjugation or steric effects.

What crystallographic strategies resolve conformational non-planarity in 4-ethylbenzoyl-substituted heterocycles?

Advanced Research Focus

X-ray diffraction reveals deviations from planarity due to steric hindrance or intermolecular interactions. For example:

- Dihedral Angles : In analogs like 1-amino-5-(4-methylbenzoyl)pyrimidin-2-one, dihedral angles between aromatic rings range from 34.87° to 69.57°, indicating torsional strain .

- Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O) stabilize crystal packing, which can be analyzed via software like SHELX .

Data Interpretation : Use mean plane deviations (e.g., -0.036 Å for pyrimidine carbons) to assess conjugation disruption .

How should researchers address contradictory yield data in cross-coupling reactions involving 5-methylpyridine derivatives?

Advanced Research Focus

Contradictions often arise from:

- Catalyst Incompatibility : Nickel vs. palladium catalysts may favor different coupling pathways.

- Substrate Purity : Trace moisture or oxygen can deactivate catalysts, as seen in low-yield (35%) cross-electrophile couplings .

Mitigation : Conduct control experiments with degassed solvents and rigorously dry substrates. Use TLC or GC-MS to monitor intermediate stability.

What computational methods predict regioselectivity in electrophilic substitution of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare activation energies for substitution at C-3 vs. C-4 positions.

- Frontier Molecular Orbital (FMO) Analysis : Electron-rich regions (HOMO maps) highlight reactive sites for electrophilic attack .

Validation : Cross-reference computational results with experimental substituent effects (e.g., bromination preferences in related compounds) .

How does the steric bulk of the 4-ethylbenzoyl group influence stability under acidic or basic conditions?

Q. Advanced Research Focus

- Hydrolytic Stability : The ethyl group may hinder nucleophilic attack on the benzoyl carbonyl. Test via accelerated degradation studies (e.g., reflux in 1M HCl/NaOH).

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal resilience, referencing safety data for similar nitroethylbenzyl-pyridine derivatives .

What biological screening approaches are applicable for 4-ethylbenzoyl derivatives in pesticide research?

Q. Advanced Research Focus

- In Vitro Assays : Test acetylcholinesterase inhibition (IC₅₀) or receptor-binding affinity using radiolabeled ligands, as done for N-tert-butyl-N'-(4-ethylbenzoyl)hydrazide pesticides .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methyl → trifluoromethyl) and correlate with bioactivity using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.